molecular formula C7H10ClN3O B13074597 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine

Cat. No.: B13074597
M. Wt: 187.63 g/mol
InChI Key: AVORAJQFAVNXFB-UHFFFAOYSA-N
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Description

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine is a substituted pyrimidine derivative characterized by a chloro group at position 4, an isopropyloxy (propan-2-yloxy) group at position 6, and an amine group at position 3. Pyrimidines are pivotal in medicinal chemistry due to their role as pharmacophores in drug discovery, particularly in kinase inhibitors and antiviral agents . The presence of electron-withdrawing (chloro) and electron-donating (isopropyloxy) substituents on the pyrimidine ring influences its reactivity in cross-coupling reactions and biological interactions .

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

4-chloro-6-propan-2-yloxypyrimidin-5-amine

InChI

InChI=1S/C7H10ClN3O/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3

InChI Key

AVORAJQFAVNXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution (SNAr), enabling diverse functionalization .

Reaction Conditions and Outcomes

NucleophileReaction ConditionsProductYield (%)Source
Primary amines (e.g., methylamine)DMF, NaH, 100°C4-Amino-6-(propan-2-yloxy)pyrimidin-5-amine65–82
Secondary amines (e.g., piperidine)Toluene, Pd2(dba)3, Xantphos, 100°C4-(Piperidin-1-yl)-6-(propan-2-yloxy)pyrimidin-5-amine60–75
Thiols (e.g., propanethiol)THF, H2O, Na2S2O44-(Propylthio)-6-(propan-2-yloxy)pyrimidin-5-amine76
Alcohols (e.g., methanol)DMF, Cs2CO3, 65°C4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine43

Key Observations :

  • Sodium hydride or palladium catalysts (e.g., Pd2(dba)3) enhance reaction efficiency with amines .

  • Steric hindrance from the isopropoxy group at position 6 slows substitution but improves regioselectivity .

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for C–C and C–N bond formation .

Example Reactions

Coupling TypeReagents/ConditionsProductApplicationSource
Suzuki-MiyauraPd(PPh3)2Cl2, K2CO3, dioxane, 90°C4-Aryl-6-(propan-2-yloxy)pyrimidin-5-amineKinase inhibitor intermediates
Buchwald-HartwigPd(OAc)2, Xantphos, Cs2CO3, dioxane, 105°C4-(Arylamino)-6-(propan-2-yloxy)pyrimidin-5-amineAnticancer agent synthesis

Notable Case : Coupling with 3-phenylpiperidine yielded analogs showing CHK1 kinase inhibition (IC50 = 72 nM) .

Tautomerism and Its Impact on Reactivity

The compound exists in equilibrium between amino (A ) and imino (B ) tautomers :

AB\textbf{A}\rightleftharpoons \textbf{B}

Effects :

  • Imino form (B) facilitates deprotonation, accelerating Pd-catalyzed aminations .

  • Tautomeric ratio depends on solvent polarity and temperature (e.g., 40% imino at 325 K) .

Functionalization of the 5-Amino Group

The primary amine at position 5 undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF to form amides (85–92% yield) .

  • Diazotization : Forms triazolo[4,5-d]pyrimidines under NaNO2/AcOH for antibacterial applications .

Comparative Reactivity with Analogues

CompoundPositional SubstituentsKey Reactivity DifferencesSource
4-Chloro-6-methoxypyrimidin-5-amine6-OCH3Faster SNAr due to lower steric hindrance
4,6-Dichloropyrimidin-5-amine4-Cl, 6-ClHigher propensity for di-amination

Stability and Side Reactions

  • Hydrolysis : The chloro group hydrolyzes to hydroxyl under acidic/basic conditions (pH < 3 or > 10).

  • Oxidation : The isopropoxy group oxidizes to ketone with strong oxidants (e.g., KMnO4).

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit potential anticancer properties. A study highlighted that compounds similar to 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine showed significant activity against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .

2.3 Enzyme Inhibition

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of adenosine receptors, which are implicated in various pathological conditions including cancer and inflammation .

Agrochemical Applications

3.1 Pesticidal Activity

The compound has been synthesized and tested for its pesticidal properties. Bioassays revealed that it exhibits significant insecticidal activity against pests such as Mythimna separata (a common agricultural pest) and Aphis medicagini (a type of aphid). These findings indicate that 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine could be developed into an effective pesticide .

3.2 Herbicide Development

Research into the herbicidal properties of pyrimidine derivatives suggests that 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine may inhibit specific plant growth regulators, making it a candidate for herbicide formulation. The selectivity and efficacy against target weeds are areas of active investigation .

Synthesis and Derivatives

The synthesis of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine is typically achieved through multi-step reactions involving chlorination and alkylation processes. Various derivatives have been synthesized to enhance its biological activity or modify its pharmacokinetic properties, allowing for tailored applications in both pharmaceuticals and agrochemicals .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the anticancer potential of pyrimidine derivativesSignificant cytotoxicity against cancer cell lines was observed, indicating potential for drug development .
Antimicrobial EvaluationTest the antimicrobial efficacy of the compoundExhibited strong inhibitory effects on multiple bacterial strains, suggesting utility in antibiotic development .
Pesticidal BioassayAssess insecticidal propertiesDemonstrated high insecticidal activity against Mythimna separata, indicating potential as an agricultural pesticide .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation. In medicinal chemistry, the compound’s mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine
Compound Name Substituents (Positions) Key Features References
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl, 6-OCH₃, 2-CH₃, 5-NH₂ Methoxy group enhances electron density, improving solubility; used in pharmaceutical intermediates .
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine 4-Cl, 6-pyrrolidinyl, 5-NH₂ Pyrrolidinyl substituent increases steric bulk, altering binding affinity in target proteins .
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine 4-Cl, 6-piperidine-pyrazole, 2-NH₂ Complex substituent enhances selectivity for kinase inhibition; used in cancer research .
2-Chloro-4-methylpyrimidin-5-amine 2-Cl, 4-CH₃, 5-NH₂ Simplified structure with methyl group; utilized in agrochemical synthesis .
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine 6-Cl, 5-I, 2-SCH₃, 4-NH₂ Iodo and methylthio groups enable halogen bonding and thiol interactions in enzyme inhibition .

Reactivity in Cross-Coupling Reactions

The chloro group at position 4 in 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine facilitates nucleophilic substitution reactions, similar to other 4-chloropyrimidines. However, the isopropyloxy group at position 6 modulates reactivity:

  • Electrochemical Arylation: Unlike 4-amino-6-chloropyrimidines (e.g., ), the isopropyloxy group in the target compound may sterically hinder coupling efficiency with aryl halides .
  • Amine Substitution : Secondary amines (e.g., pyrrolidine) readily replace the chloro group in DMF/triethylamine, as seen in analogous compounds .

Biological Activity

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features position it as a promising candidate for therapeutic applications, including anti-inflammatory and anti-cancer properties.

Chemical Structure and Properties

The chemical formula of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine is C8H10ClN3OC_8H_{10}ClN_3O. Its structure consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and an isopropoxy group at the 6-position. These modifications are crucial for its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for potential applications against various bacterial strains, although specific efficacy data remains limited.

2. Anti-inflammatory Properties

The compound has shown promise in inhibiting pathways associated with inflammation. It may interact with enzymes involved in inflammatory responses, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Anticancer Potential

There is ongoing research into the anticancer properties of this compound, particularly its ability to inhibit cellular proliferation in cancerous cells. The structural features of the compound may allow it to modulate key signaling pathways involved in tumor growth and metastasis .

The mechanism through which 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory and proliferative processes. The chloro group at the 4-position allows for nucleophilic substitution reactions, enhancing its reactivity and potential interactions with biological macromolecules.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine is crucial for optimizing its biological activity. The following table summarizes some related compounds and their structural variations:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-methoxy-pyrimidin-5-amineMethoxy instead of propan-2-yloxyModerate antimicrobial activity
4-Chloro-6-(trifluoromethyl)pyrimidin-5-amineTrifluoromethyl groupEnhanced anticancer activity
4-Chloro-N,N-dimethyl-6-(propan-2-yloxy)pyrimidin-2-amineDimethyl substitution at N positionPotential anti-inflammatory effects

These variations highlight how different substituents can significantly influence the biological properties of pyrimidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine compounds:

  • Anti-inflammatory Effects : A study demonstrated that pyrimidine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a potential pathway through which 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine may exert its anti-inflammatory effects .
  • Anticancer Activity : Research on related compounds indicated that modifications at the 6-position could enhance cytotoxicity against cancer cell lines, providing a rationale for further development of this compound as an anticancer agent .
  • Mechanistic Studies : Investigations into the binding affinity of similar compounds to target proteins have revealed insights into their mechanisms of action, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves exploring reaction conditions such as temperature, solvent systems, and stoichiometric ratios. For example, demonstrates that chlorination using phosphoryl chloride (POCl₃) under reflux conditions effectively introduces chloro substituents in pyrimidine derivatives. To enhance purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using DMSO:water (5:5) systems (as in ) can isolate the target compound. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms the presence of the isopropoxy group (e.g., δ 1.3–1.5 ppm for isopropyl protons).
  • Single-Crystal X-ray Diffraction (SC-XRD) : Provides definitive structural confirmation, as seen in and for related pyrimidine derivatives. SC-XRD data (e.g., R factor < 0.05) resolve bond angles and dihedral angles critical for understanding steric effects.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the reactivity of 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine in nucleophilic substitution reactions?

  • Methodological Answer : The chloro group at position 4 is highly electrophilic, making it susceptible to nucleophilic attack. highlights that electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) enhance reactivity by polarizing the C-Cl bond. Computational studies (DFT) can predict reaction pathways by calculating activation energies for substitution at position 4. Experimentally, kinetic studies under varying pH and nucleophile concentrations (e.g., using amines or thiols) quantify substituent effects.

Q. What computational strategies can predict the regioselectivity of reactions involving 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to predict regioselectivity. emphasizes using reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate plausible intermediates. Software like COMSOL Multiphysics integrates AI-driven optimization ( ) to refine reaction parameters. For example, DFT-computed Fukui indices identify electrophilic/nucleophilic sites on the pyrimidine ring.

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. shows that temperature-dependent NMR can detect tautomeric equilibria, while SC-XRD () provides static structural snapshots. Combining variable-temperature XRD and solid-state NMR bridges this gap. For example, uses data-to-parameter ratios > 13.6 to ensure crystallographic reliability.

Data-Driven Experimental Design

Q. What strategies are recommended for designing high-throughput screening assays to evaluate the biological activity of this compound?

  • Methodological Answer : Use fragment-based drug design (FBDD) to test pyrimidine derivatives against target enzymes (e.g., kinases). and describe synthesizing analogs via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. Automated liquid handling systems enable parallel synthesis, while SPR (surface plasmon resonance) or fluorescence polarization assays quantify binding affinities. Dose-response curves (IC₅₀ values) prioritize lead compounds.

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